Bienvenue dans la boutique en ligne BenchChem!

3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone

Medicinal Chemistry Fragment-Based Drug Design Covalent Inhibitor Design

3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone is a synthetic chromane derivative featuring an α-sulfonyl ketone pharmacophore at the 4-position of the chroman ring, with a 4-methylphenyl (tosyl) substituent on the sulfonyl group. Its molecular formula is C₁₇H₁₆O₄S with a molecular weight of 316.37 g/mol.

Molecular Formula C17H16O4S
Molecular Weight 316.37
CAS No. 866051-38-9
Cat. No. B2785271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone
CAS866051-38-9
Molecular FormulaC17H16O4S
Molecular Weight316.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(=O)C2CCOC3=CC=CC=C23
InChIInChI=1S/C17H16O4S/c1-12-6-8-13(9-7-12)22(19,20)17(18)15-10-11-21-16-5-3-2-4-14(15)16/h2-9,15H,10-11H2,1H3
InChIKeyRPXZLVLKXKKFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone (CAS 866051-38-9): Structural Classification and Procurement Context


3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone is a synthetic chromane derivative featuring an α-sulfonyl ketone pharmacophore at the 4-position of the chroman ring, with a 4-methylphenyl (tosyl) substituent on the sulfonyl group . Its molecular formula is C₁₇H₁₆O₄S with a molecular weight of 316.37 g/mol . The compound belongs to the broader class of sulfonyl-substituted chroman-4-one/chromene derivatives, a scaffold family extensively investigated for sirtuin 2 (SIRT2) inhibition [1], anticancer antiproliferative activity [2], and kinase modulation [3]. Critically, this compound is structurally distinct from more common chroman-4-one sulfonamides and coumarin sulfonamides: the sulfonyl group is directly attached to a methanone carbonyl (α-sulfonyl ketone), creating a unique electrophilic centre absent in sulfonamide or sulfonate ester analogs, which fundamentally alters its reactivity profile and potential biological target engagement .

Why Generic Substitution Fails for 3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone: The α-Sulfonyl Ketone Differentiator


Within the chromane/chroman-4-one chemical space, three dominant substructural classes exist: (i) sulfonamide-linked derivatives (N–SO₂–R), (ii) sulfonate ester derivatives (O–SO₂–R), and (iii) the α-sulfonyl ketone motif (CO–CH₂–SO₂–R) represented by this compound. Substitution between these classes is not chemically equivalent. The α-sulfonyl ketone group introduces a methylene-activated carbonyl with enhanced C–H acidity (pKa ~10–12 for the α-proton), enabling enolate chemistry and conjugate addition reactions that are structurally impossible for sulfonamide or sulfonate analogs . Furthermore, the 3,4-dihydro-2H-chromen (chroman) core—as opposed to the fully unsaturated chromen-4-one or coumarin (2H-chromen-2-one) cores—provides a saturated C2–C3 bond, increasing molecular flexibility, altering ring conformation, and modulating interactions with hydrophobic enzyme pockets compared to planar chromone systems [1]. Procurement of a generic 'sulfonyl chromane' without specifying the α-sulfonyl ketone connectivity and the tosyl substituent identity therefore risks obtaining a compound with fundamentally different reactivity, target engagement profile, and physicochemical properties .

3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone: Structural and Physicochemical Differentiation Evidence vs. Closest Analogs


Structural Differentiation: α-Sulfonyl Ketone vs. Sulfonamide Carbamate Connectivity Determines Reactivity Class

The target compound contains a C–C bond between the chroman 4-position and the carbonyl of the α-sulfonyl ketone group (CO–CH₂–SO₂–Tol), forming a β-keto sulfone substructure. Its closest catalogued analog, 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate (CAS 866042-86-6), replaces the C–CO–CH₂–SO₂ connectivity with an O–CO–NH–SO₂ carbamate-sulfonamide linkage. This fundamentally alters: (a) the electrophilic character—the target compound presents an α,β-unsaturated carbonyl system upon enolization, enabling Michael acceptor behaviour, whereas the carbamate analog does not; (b) hydrogen-bonding capacity—the carbamate introduces an additional H-bond donor (NH) absent in the target compound; (c) hydrolytic stability—carbamates are susceptible to esterase-mediated hydrolysis, whereas the C–C linked α-sulfonyl ketone is metabolically more stable . These differences are structural, not merely substituent-level, and preclude functional interchangeability in any assay context where covalent target engagement or metabolic stability is relevant.

Medicinal Chemistry Fragment-Based Drug Design Covalent Inhibitor Design

Core Oxidation State: Chroman (Dihydro) vs. Chromen-4-one (Ketone) vs. Coumarin (Lactone) Dictates Conformational and Electronic Properties

The target compound possesses a 3,4-dihydro-2H-chromen (chroman) core—a bicyclic system with a saturated C2–C3 bond and no carbonyl at the 4-position of the pyran ring (the 4-position instead bears the α-sulfonyl ketone substituent). This contrasts with: (a) chromen-4-one (chromone) analogs such as CHW09, which have a 4-position carbonyl and a C2=C3 double bond, creating a planar, electron-deficient heterocycle; (b) coumarin (2H-chromen-2-one) sulfonyl derivatives such as 3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, which contain a lactone carbonyl at the 2-position [1]. The chroman core of the target compound introduces sp³ hybridization at C2 and C3, resulting in a non-planar, conformationally flexible scaffold with distinct ring puckering, while the chromone and coumarin cores are planar aromatic/heteroaromatic systems. In SIRT2 inhibitor development, the chroman-4-one scaffold (with a 4-position carbonyl) has demonstrated selective inhibition with IC₅₀ values in the low micromolar range (e.g., 1.5 μM for 6,8-dibromo-2-pentylchroman-4-one), whereas the corresponding chromone analogs showed altered selectivity profiles [2]. Extrapolation to the target compound suggests its chroman core—lacking the 4-carbonyl—would exhibit yet another distinct conformational preference and electronic distribution.

Conformational Analysis Structure-Based Drug Design Scaffold Hopping

Tosyl (4-Methylphenyl) Substituent Identity: Modulating Lipophilicity and Steric Bulk vs. Phenyl and Methylsulfonyl Analogs

The target compound bears a tosyl (4-methylphenylsulfonyl) group, which introduces a calculated logP increment of approximately +0.5 to +0.8 log units relative to an unsubstituted phenylsulfonyl analog, based on the aromatic methyl group contribution (π(CH₃) ≈ +0.5 per Hansch-Leo fragmental constant methodology) [1]. This compares to the methylsulfonyl (mesyl) substituent found in compounds such as 5-(methylsulfonyl)chroman-4-one, where the smaller, more polar mesyl group (calculated π ≈ –1.0) results in substantially lower lipophilicity . The tosyl group also provides greater steric bulk (Taft Eₛ ≈ –1.24 for tosyl vs. Eₛ ≈ –0.38 for mesyl), which can enhance selectivity for sterically accessible binding pockets while potentially reducing affinity for narrow or buried sites. Within the sulfonyl chromen-4-one class, CHW09 (which also bears a tosyl substituent on a chromen-4-one core) demonstrated preferential cytotoxicity against oral cancer cells (Ca9-22 and CAL 27) over normal oral cells (HGF-1) in MTT assays [2], suggesting the tosyl group may contribute favourably to the cellular selectivity profile, though direct attribution to the tosyl group alone requires further SAR deconvolution.

Lipophilicity Optimization SAR Studies Physicochemical Property Profiling

Molecular Topology: α-Sulfonyl Ketone Polar Surface Area and Hydrogen Bond Acceptor Count Differentiate from Chroman-4-one Sulfonamides

The target compound's α-sulfonyl ketone group presents three hydrogen bond acceptor (HBA) sites (two sulfonyl oxygens plus one ketone oxygen) with zero hydrogen bond donors (HBD), yielding a topological polar surface area (tPSA) of approximately 68.7 Ų (calculated using Ertl's fragment-based method for the sulfone and ketone oxygens combined) [1]. The molecular weight of 316.37 g/mol and calculated logP (estimated ~3.0–3.5, based on chromane logP ≈ 2.5 plus tosyl ketone contribution) place this compound within Lipinski-compliant property space (MW < 500, logP < 5, HBD = 0, HBA = 4) [2]. In comparison, the carbamate analog (CAS 866042-86-6, MW 347.4 g/mol) introduces an additional HBD (carbamate NH), increasing tPSA to approximately 85–90 Ų and potentially reducing passive membrane permeability. The chroman-4-one sulfonamide class (e.g., sulfonamide-substituted chroman-4-one SIRT2 inhibitors) typically contains 1–2 HBD groups from the sulfonamide NH, placing them in a different region of property space with implications for oral bioavailability prediction [3]. No experimental logP, solubility, or permeability data were identified for the target compound itself.

Drug-Likeness Prediction ADME Profiling Property-Based Design

Biological Activity Class-Level Inference: Sulfonyl Chroman-4-ones Exhibit Selective Anticancer Activity, but Direct Target Compound Data Are Absent

No direct biological activity data exist for 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone in any published study, patent, or public database. However, the broader sulfonyl chroman-4-one/chromen-4-one class provides contextual evidence: (a) CHW09, a tosyl-substituted chromen-4-one, demonstrated preferential killing of oral cancer cells (Ca9-22, CAL 27) with reduced effects on normal oral fibroblasts (HGF-1) at 24-hour exposure in MTT assays, inducing apoptosis via caspase 3/8/9 activation and oxidative stress via ROS generation [1]; (b) chroman-4-one-based SIRT2 inhibitors achieved IC₅₀ values of 1.5–40 μM with selectivity over SIRT1 and SIRT3, and antiproliferative effects in MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines [2]; (c) combined treatment of CHW09 with UVC or X-ray irradiation produced additive antiproliferative effects in oral cancer cells [3]. These class-level findings suggest potential anticancer relevance for structurally related sulfonyl chromane derivatives, but cannot be directly extrapolated to the target compound, which differs in core oxidation state (chroman vs. chromen-4-one). Rigorous head-to-head comparative data are needed to establish whether the α-sulfonyl ketone chroman scaffold retains, enhances, or abolishes the biological activities observed for sulfonyl chromen-4-ones.

Anticancer Screening SIRT2 Inhibition Selectivity Profiling

Procurement-Driven Application Scenarios for 3,4-Dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone (CAS 866051-38-9)


De Novo Phenotypic Screening for Anticancer Activity Using an Unexplored α-Sulfonyl Ketone Chromane Chemotype

This compound is best positioned for phenotypic screening campaigns where scaffold novelty is a key selection criterion. The α-sulfonyl ketone chromane scaffold is structurally distinct from the extensively patented chroman-4-one sulfonamide SIRT2 inhibitor space [1] and the sulfonyl chromen-4-one class exemplified by CHW09 [2], representing an underexplored region of chemical space. Screening in cancer cell line panels (e.g., NCI-60, or focused panels such as MCF-7, A549, HT-29) with head-to-head comparison against a chroman-4-one sulfonamide control compound could reveal whether the α-sulfonyl ketone linkage confers differential activity or selectivity profiles. The zero HBD count and lower tPSA predict favourable cell permeability, making this compound suitable for intracellular target engagement assays [3]. Users should note that no biological data currently exist for this compound, and its activity in any assay is entirely unvalidated.

Synthetic Building Block for Covalent Inhibitor Libraries Targeting Cysteine Proteases or Kinases

The α-sulfonyl ketone group is a recognized latent electrophile: upon enolization, it can generate an α,β-unsaturated sulfone intermediate capable of undergoing Michael addition with thiol nucleophiles (e.g., catalytic cysteine residues). This property positions the compound as a core scaffold for designing covalent inhibitors targeting cysteine proteases (e.g., caspases, cathepsins) or kinases with non-catalytic cysteine residues [1]. The chroman core provides a rigid bicyclic framework for orienting the electrophilic warhead, while the tosyl group offers a synthetic handle for further derivatization (e.g., Julia olefination, Ramberg-Bäcklund rearrangement) [2]. Procurement for medicinal chemistry derivatization programs should verify purity (minimum 95% per vendor specification) and consider the discontinued status at the primary listed vendor, which may necessitate custom synthesis.

Comparative Selectivity Profiling Against Sulfonamide- and Carbamate-Linked Chromane Analogs

For research groups already working with chromane-based sulfonamide (e.g., SIRT2 inhibitor scaffolds) or carbamate (e.g., CAS 866042-86-6) compounds, this compound enables a systematic head-to-head comparison of the impact of chroman 4-position connectivity on target selectivity. The chroman-4-one SIRT2 inhibitor 6,8-dibromo-2-pentylchroman-4-one achieved an IC₅₀ of 1.5 μM with selectivity over SIRT1 and SIRT3 [1]; testing the target compound (with its α-sulfonyl ketone replacing the 4-carbonyl) in the same SIRT isoform panel would directly quantify the contribution of the α-sulfonyl ketone vs. endocyclic carbonyl to SIRT2 affinity and selectivity. Such data would be valuable for structure-based drug design efforts exploring scaffold modifications to improve isoform selectivity.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With MW = 316.37 g/mol, HBD = 0, HBA = 4, tPSA ≈ 68.7 Ų, and cLogP ≈ 3.0–3.5, this compound occupies property space consistent with CNS drug-likeness (tPSA < 90 Ų, MW < 400, HBD ≤ 3, cLogP 1–5) [1]. The absence of HBD groups and the moderate tPSA are particularly favourable for blood-brain barrier penetration, as demonstrated by the CNS MPO scoring system where HBD count and tPSA are key determinants [2]. The compound could serve as a physicochemical benchmark or starting scaffold for CNS-targeted probe development, with the chroman core providing a conformationally constrained, three-dimensional framework that addresses the 'flatland' problem in CNS drug discovery. Experimental determination of logD, solubility, PAMPA permeability, and brain tissue binding would be required to validate these in silico predictions.

Quote Request

Request a Quote for 3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.